molecular formula C13H11ClN4O B12607514 4-Chloro-6-{[(4-methoxyphenyl)methyl]amino}pyrimidine-5-carbonitrile CAS No. 651030-73-8

4-Chloro-6-{[(4-methoxyphenyl)methyl]amino}pyrimidine-5-carbonitrile

Cat. No.: B12607514
CAS No.: 651030-73-8
M. Wt: 274.70 g/mol
InChI Key: DTWUMBIFQDJVQF-UHFFFAOYSA-N
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Description

4-Chloro-6-{[(4-methoxyphenyl)methyl]amino}pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-{[(4-methoxyphenyl)methyl]amino}pyrimidine-5-carbonitrile typically involves multiple steps. One common method involves the reaction of 4-chloro-6-aminopyrimidine with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with cyanogen bromide to introduce the carbonitrile group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-{[(4-methoxyphenyl)methyl]amino}pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution: Formation of various substituted pyrimidines.

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-Chloro-6-{[(4-methoxyphenyl)methyl]amino}pyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-{[(4-methoxyphenyl)methyl]amino}pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-{[(4-methoxyphenyl)methyl]amino}pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit ER stress and the NF-kB pathway makes it a valuable compound in neuroprotective and anti-inflammatory research.

Properties

CAS No.

651030-73-8

Molecular Formula

C13H11ClN4O

Molecular Weight

274.70 g/mol

IUPAC Name

4-chloro-6-[(4-methoxyphenyl)methylamino]pyrimidine-5-carbonitrile

InChI

InChI=1S/C13H11ClN4O/c1-19-10-4-2-9(3-5-10)7-16-13-11(6-15)12(14)17-8-18-13/h2-5,8H,7H2,1H3,(H,16,17,18)

InChI Key

DTWUMBIFQDJVQF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C(=NC=N2)Cl)C#N

Origin of Product

United States

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